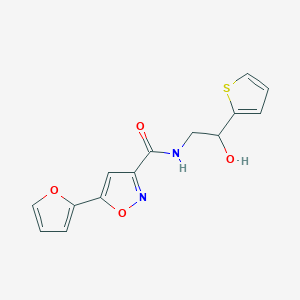
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
Antiprotozoal and Antimicrobial Applications
Compounds structurally related to 5-(furan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide have been studied for their potential antiprotozoal activities. For instance, derivatives of 3,5-diphenylisoxazoles, which share a similar isoxazole core, exhibited significant in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These compounds showed higher cytotoxic indices compared to furamidine, indicating their potential as antiprotozoal agents with improved selectivity and efficacy (Patrick et al., 2007). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to furan compounds, displayed strong in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their potential as new antiprotozoal agents (Ismail et al., 2004).
Synthesis and Characterization of Organic Ligands
Research on furan ring-containing organic ligands, such as the synthesis of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives, has highlighted their chelating properties and antimicrobial activity. These compounds form complexes with transition metals like Cu2+, Co2+, Ni2+, Mn2+, and Zn2+, which were characterized by various analytical and spectral studies. The antimicrobial activities of these ligands and their metal complexes against human pathogenic bacteria have been documented, offering insights into their potential applications in developing new antimicrobial agents (Patel, 2020).
Enzymatic Synthesis of Biobased Polyesters
In the context of materials science, 2,5-bis(hydroxymethyl)furan, a compound related to the furan family, has been utilized as a biobased rigid diol for the enzymatic synthesis of novel polyesters. These furan-based polyesters, synthesized using Candida antarctica Lipase B, exhibited molecular weights around 2000 g/mol, showcasing the potential of furan derivatives in creating sustainable and biodegradable polymeric materials (Jiang et al., 2014).
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-10(13-4-2-6-21-13)8-15-14(18)9-7-12(20-16-9)11-3-1-5-19-11/h1-7,10,17H,8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVAQCGTHVTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


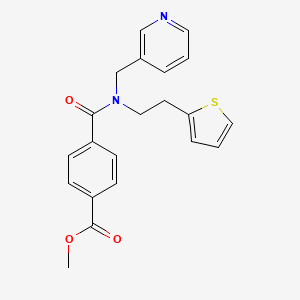
![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)
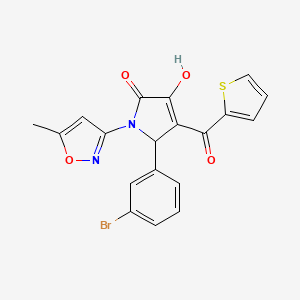
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)
![6-bromo-5-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2362643.png)
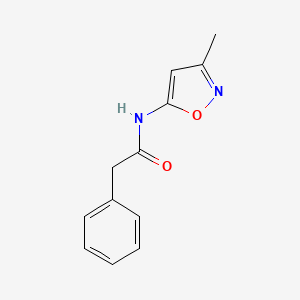
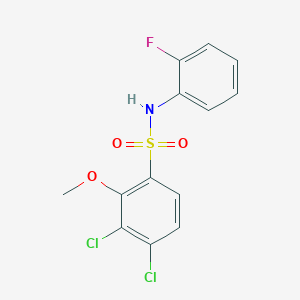
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
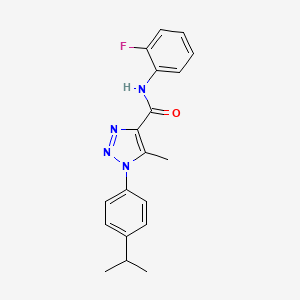
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
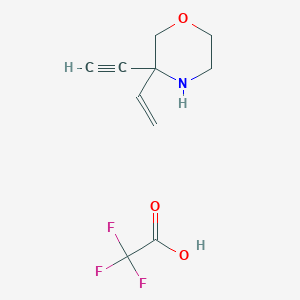
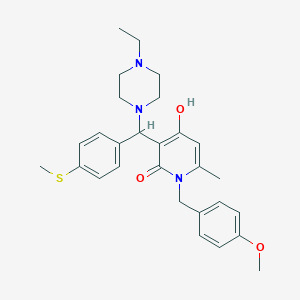
![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)